2,5-Diazabicyclo[2.2.2]octane, commonly known as DABCO, is a versatile organic compound with applications in various areas of scientific research. One prominent application is its use as a nucleophilic catalyst in organic synthesis. DABCO's ability to donate a lone pair of electrons from its nitrogen atoms makes it effective in promoting reactions like alkylations, acylations, and eliminations. Studies have demonstrated its effectiveness in various organic reactions, including the Steglich reaction, the Mitsunobu reaction, and the Hofmann elimination.
DABCO also finds application as a catalyst in the polymerization of various monomers. Its Lewis basic character allows it to coordinate with metal centers in coordination-insertion polymerization, influencing the polymer chain growth and microstructure. Research has explored its use in the ring-opening polymerization of cyclic esters, the synthesis of polyurethanes, and the formation of various functional polymers.
DABCO's ability to form hydrogen bonds and coordinate with metal ions makes it a valuable tool in supramolecular chemistry. Researchers utilize DABCO to design and assemble supramolecular structures, including self-assembled capsules, rotaxanes, and metal-organic frameworks. These structures have potential applications in areas like drug delivery, molecular recognition, and catalysis.
2,5-Diazabicyclo[2.2.2]octane is a bicyclic organic compound characterized by its unique structure, which consists of two nitrogen atoms incorporated into a bicyclic framework. The molecular formula for this compound is . It exhibits significant nucleophilic properties due to the presence of the nitrogen atoms, making it a versatile compound in various
DABCO's primary mechanism of action in scientific research lies in its ability to:
Synthesis methods for 2,5-diazabicyclo[2.2.2]octane typically involve:
The applications of 2,5-diazabicyclo[2.2.2]octane are diverse:
Interaction studies reveal that 2,5-diazabicyclo[2.2.2]octane engages with various biological systems:
Several compounds share structural similarities with 2,5-diazabicyclo[2.2.2]octane, each exhibiting unique properties:
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Bicyclic amine | Used as a catalyst; strong nucleophile |
| Quinuclidine | Bicyclic amine | One nitrogen replaced by carbon; different reactivity |
| 1,4-Diazepane | Linear diamine | Similar nitrogen content but lacks bicyclic structure |
The uniqueness of 2,5-diazabicyclo[2.2.2]octane lies in its specific bicyclic structure that allows for enhanced nucleophilicity and catalytic activity compared to its analogs like DABCO and quinuclidine. Its distinct interactions with enzymes and role in synthetic methodologies further differentiate it within the realm of organic chemistry.
2,5-Diazabicyclo[2.2.2]octane is uniquely identified by the Chemical Abstracts Service Registry Number 658-24-2, which serves as the primary chemical identifier for this bicyclic diamine compound [1] [4] [5]. The compound is catalogued in multiple chemical databases with distinct identifiers that facilitate cross-referencing and data retrieval across various platforms.
The PubChem database assigns this compound the Compound Identifier 423347, while ChemSpider utilizes the identification number 374713 [4] [5]. The MDL Number MFCD08694643 is consistently referenced across multiple chemical supplier databases, providing standardized access to structural and property information [1] [4] [5]. Additional database identifiers include the DSSTox Substance Identifier DTXSID30329731 and the Nikkaji Number J79.779K, both of which facilitate toxicological and Japanese chemical literature searches respectively [4]. The compound is also catalogued in Wikidata under the identifier Q82093274 [4].
| Database | Identifier | Purpose |
|---|---|---|
| Chemical Abstracts Service | 658-24-2 | Primary registry number |
| PubChem | 423347 | Structural database access |
| ChemSpider | 374713 | Chemical structure search |
| MDL | MFCD08694643 | Commercial database reference |
| DSSTox | DTXSID30329731 | Toxicology information |
| Nikkaji | J79.779K | Japanese literature reference |
| Wikidata | Q82093274 | Open knowledge base |
The International Union of Pure and Applied Chemistry nomenclature for this compound is 2,5-diazabicyclo[2.2.2]octane, which precisely describes the bicyclic structure containing two nitrogen atoms at positions 2 and 5 within an octane framework [4] [8]. This systematic naming convention follows IUPAC rules for heterocyclic compounds, where the prefix "diaza" indicates the presence of two nitrogen atoms, and the bracketed notation [2.2.2] specifies the number of carbon atoms in each of the three bridges connecting the two bridgehead positions.
Alternative nomenclature systems recognize this compound under several synonymous designations [20]. The compound may be referenced as 2,5-DIAZA-BICYCLO[2.2.2]OCTANE in certain databases, while some literature sources employ the notation 2,5-Diazabicyclo[2.2.2]octane (7CI, 8CI, 9CI, ACI), indicating its recognition across multiple Chemical Abstracts nomenclature periods [20]. The catalog identifier AKOS 91597 is frequently encountered in commercial chemical databases [20].
The systematic name accurately reflects the structural characteristics of the molecule, distinguishing it from related bicyclic diamines such as the isomeric 1,4-diazabicyclo[2.2.2]octane, which differs in the positioning of the nitrogen atoms within the bicyclic framework [18] [22]. This nomenclature precision is essential for avoiding confusion with structurally similar compounds that possess different nitrogen positioning patterns.
The molecular formula of 2,5-diazabicyclo[2.2.2]octane is C₆H₁₂N₂, indicating a composition of six carbon atoms, twelve hydrogen atoms, and two nitrogen atoms [1] [4] [5] [8]. This formula corresponds to a molecular weight of 112.17 grams per mole, as consistently reported across multiple chemical databases and commercial suppliers [1] [4] [5] [6].
Detailed mass spectrometric analysis reveals a monoisotopic mass of 112.100048 daltons, which represents the exact mass of the molecule when composed entirely of the most abundant isotopes of each constituent element [5]. The average molecular mass, accounting for the natural isotopic distribution of carbon, hydrogen, and nitrogen, is calculated as 112.176 daltons [5] [6].
| Parameter | Value | Significance |
|---|---|---|
| Molecular Formula | C₆H₁₂N₂ | Elemental composition |
| Molecular Weight | 112.17 g/mol | Standard atomic weights |
| Monoisotopic Mass | 112.100048 Da | Most abundant isotopes only |
| Average Mass | 112.176 Da | Natural isotopic distribution |
The molecular composition reflects a saturated heterocyclic system with a hydrogen-to-carbon ratio of 2:1, consistent with the absence of unsaturated bonds or aromatic character within the bicyclic framework [4]. The presence of two nitrogen atoms within the eight-membered framework contributes to the compound's basic properties and coordination chemistry potential.
The bicyclic architecture of 2,5-diazabicyclo[2.2.2]octane consists of two fused six-membered rings sharing a common edge, creating a rigid three-dimensional framework with distinctive symmetry characteristics [9]. The [2.2.2] notation indicates that each of the three bridges connecting the bridgehead positions contains exactly two carbon atoms, resulting in a highly symmetrical molecular structure.
Crystallographic studies of related 2,5-diazabicyclo[2.2.2]octane derivatives reveal that the bicyclic framework exhibits C₂ symmetry, making it an ideal building block for supramolecular chemistry applications [9]. This symmetrical arrangement creates perfect geometric complementarity for hydrogen bonding interactions and self-assembly processes in crystal engineering applications.
The rigid bicyclic structure constrains the molecular geometry, preventing the conformational flexibility typically observed in linear diamines [33]. This conformational restriction results in a defined spatial arrangement of the nitrogen lone pairs, which are positioned at the bridgehead locations with a specific angular relationship determined by the bicyclic framework geometry [29].
Crystal structure analysis of 2,5-diazabicyclo[2.2.2]octane-3,6-dione derivatives demonstrates that the bicyclic scaffold maintains consistent bond angles and distances, with nitrogen-carbon bond lengths typically ranging from 1.45 to 1.48 Angstroms [29]. The bridge carbon-carbon bonds exhibit standard sp³ hybridization characteristics with bond lengths approximating 1.54 Angstroms.
The positioning of nitrogen atoms at the 2 and 5 positions within the bicyclic framework creates unique electronic characteristics that distinguish this compound from other diamine isomers [13]. Unlike the more commonly studied 1,4-diazabicyclo[2.2.2]octane, the 2,5-positioning places the nitrogen atoms in bridgehead positions that are separated by a three-carbon pathway through the bicyclic system.
Electronic structure considerations reveal that the nitrogen lone pairs in 2,5-diazabicyclo[2.2.2]octane are oriented in a manner that minimizes steric repulsion while maintaining optimal orbital overlap for coordination chemistry applications [25]. Computational analysis of copper paddlewheel complexes containing related diazabicyclic ligands demonstrates that the nitrogen positioning influences the coordination geometry and electronic properties of the resulting metal complexes.
The bridgehead nitrogen positioning creates a constrained environment that affects the basicity and nucleophilicity of the nitrogen centers compared to flexible diamine analogs [33]. The rigid bicyclic framework prevents the nitrogen atoms from adopting conformations that would maximize orbital overlap with approaching electrophiles, resulting in modified reactivity patterns.
Quantum chemical calculations on model systems containing the 2,5-diazabicyclo[2.2.2]octane framework indicate that the nitrogen lone pairs exhibit distinct orientations relative to the molecular axis, creating anisotropic electronic properties that influence intermolecular interactions [25]. These electronic characteristics contribute to the compound's utility in crystal engineering and coordination chemistry applications.
Conformational analysis of 2,5-diazabicyclo[2.2.2]octane reveals a remarkably rigid molecular structure with minimal conformational flexibility due to the constraints imposed by the bicyclic framework [16]. Unlike flexible linear diamines, the bicyclic architecture restricts bond rotations and limits the accessible conformational space to minor vibrational motions around the equilibrium geometry.
Computational studies using density functional theory methods demonstrate that the bicyclic framework exhibits exceptional conformational stability, with energy barriers for ring interconversion processes exceeding typical thermal energies at ambient conditions [33]. The chair-like conformation of the six-membered rings within the bicyclic system represents the global energy minimum, with no accessible boat-like conformations due to the structural constraints.
Variable-temperature nuclear magnetic resonance studies of related 2,5-diazabicyclo[2.2.2]octane derivatives reveal restricted rotational dynamics, with rotation barriers significantly higher than those observed in flexible diamine systems [16]. Fast rotation processes in crystalline environments follow six-fold potential energy surfaces with activation energies ranging from 0.54 to 0.95 kilocalories per mole, depending on the specific substitution pattern and crystal packing environment.
Thermal stability analysis indicates that 2,5-diazabicyclo[2.2.2]octane derivatives maintain structural integrity up to temperatures exceeding 220-300 degrees Celsius, demonstrating the robust nature of the bicyclic framework [12]. This thermal stability, combined with the conformational rigidity, makes the compound particularly suitable for applications requiring structural persistence under demanding conditions.
Two-dimensional structural representations of 2,5-diazabicyclo[2.2.2]octane employ conventional chemical drawing conventions to depict the bicyclic framework, typically showing the fused ring system with nitrogen atoms clearly marked at the bridgehead positions [4]. These 2D models effectively communicate the connectivity pattern and stereochemical relationships within the molecule, though they cannot fully represent the three-dimensional spatial arrangement of atoms.
Three-dimensional computational models reveal the true geometric characteristics of the bicyclic framework, showing the specific bond angles, dihedral angles, and spatial relationships that define the molecular architecture [4]. Advanced molecular modeling techniques employ quantum mechanical calculations to optimize the molecular geometry, providing precise atomic coordinates that correspond to the lowest energy conformation.
Crystallographic data from related 2,5-diazabicyclo[2.2.2]octane derivatives provide experimental validation of computational structural models, with excellent agreement between calculated and observed bond lengths and angles [15]. The bicyclic framework exhibits characteristic tetrahedral geometries at the bridgehead nitrogen centers, with bond angles approximating 109.5 degrees modified by the constraints of the ring system.
Interactive three-dimensional structure models allow for detailed examination of the molecular surface properties, electrostatic potential distributions, and steric accessibility patterns that influence chemical reactivity and intermolecular interactions [4]. These models are essential for understanding the compound's behavior in crystal packing arrangements and coordination chemistry applications.
The Simplified Molecular Input Line Entry System notation for 2,5-diazabicyclo[2.2.2]octane is represented as C1NC2CNC1CC2, which encodes the connectivity pattern of the bicyclic framework in a linear text format [8]. This canonical SMILES notation systematically describes the molecular structure by traversing the atom connectivity, starting from a carbon atom and proceeding through the ring system to capture all bonding relationships.
Alternative SMILES representations, such as C1(CC2)NCC2NC1, provide equivalent structural information but employ different traversal paths through the molecular graph [1] [8]. These alternative notations demonstrate the flexibility of the SMILES system while maintaining unambiguous structural specification for chemical database searching and computational applications.
The International Chemical Identifier notation for this compound is InChI=1S/C6H12N2/c1-2-6-4-7-5(1)3-8-6/h5-8H,1-4H2, which provides a standardized representation that includes explicit hydrogen atom information and stereochemical details [4] [8]. This InChI string enables precise structure matching across different chemical databases and software platforms.
The corresponding InChI Key DJWDAKFSDBOQJK-UHFFFAOYSA-N serves as a fixed-length hash derived from the full InChI string, facilitating rapid database searches and structure comparison operations [4] [8]. This abbreviated identifier maintains the structural specificity of the full InChI while providing a more manageable format for database indexing and web-based chemical information systems.
Quantum chemical calculations on 2,5-diazabicyclo[2.2.2]octane reveal distinctive molecular orbital characteristics arising from the bicyclic framework and nitrogen positioning [25]. The highest occupied molecular orbitals are primarily localized on the nitrogen lone pairs, which exhibit specific orientations determined by the rigid bicyclic geometry and hybridization states of the bridgehead nitrogen atoms.
Density functional theory calculations demonstrate that the nitrogen lone pair orbitals in 2,5-diazabicyclo[2.2.2]octane possess predominantly sp³ character, consistent with the tetrahedral coordination environment at the bridgehead positions [25]. These orbitals are oriented to minimize electron-electron repulsion while maintaining optimal overlap capabilities for coordination chemistry and hydrogen bonding interactions.
The lowest unoccupied molecular orbitals are characterized by antibonding combinations of carbon-carbon and carbon-nitrogen bond orbitals distributed throughout the bicyclic framework [28]. These virtual orbitals influence the electronic excitation properties and determine the compound's behavior under photochemical conditions or in electron transfer processes.
Computational analysis of the electronic structure reveals that the bicyclic framework creates a rigid scaffold that modulates the energy levels and spatial distributions of both occupied and virtual molecular orbitals [25]. This electronic structure modification distinguishes 2,5-diazabicyclo[2.2.2]octane from flexible diamine analogs and contributes to its unique reactivity patterns and coordination chemistry behavior.
2,5-Diazabicyclo[2.2.2]octane exists as a colorless crystalline solid at room temperature [1]. The compound exhibits characteristic physical properties typical of bicyclic diamine structures, with its rigid cage-like molecular architecture contributing to its crystalline nature. The substance maintains its solid state under standard ambient conditions and displays good thermal stability [1].
| Property | Value | Reference |
|---|---|---|
| Physical State | Colorless crystalline solid | [1] |
| Appearance | Colorless solid | [1] |
| Crystal Structure | Bicyclic cage-like framework | [1] |
Nuclear magnetic resonance spectroscopy provides crucial structural information for 2,5-diazabicyclo[2.2.2]octane. The ¹H NMR spectrum typically shows characteristic patterns reflecting the bicyclic structure and symmetry of the molecule [2] [3]. The compound exhibits specific coupling patterns due to the rigid bicyclic framework, with proton signals appearing in distinct chemical shift regions that correspond to different positions within the diazabicyclo structure [2].
¹³C NMR spectroscopy reveals carbon signals that are characteristic of the bicyclic diamine framework [2]. The spectral data demonstrates the presence of carbon atoms in different chemical environments within the rigid bicyclic structure. Chemical shifts and multiplicity patterns provide valuable information about the molecular connectivity and symmetry [2] [3].
The NMR characteristics include:
Infrared spectroscopy of 2,5-diazabicyclo[2.2.2]octane reveals characteristic absorption bands corresponding to various vibrational modes [3] [4]. The infrared spectrum shows:
Raman spectroscopy provides complementary vibrational information with distinct spectral features [3] [5]. The Raman spectrum exhibits:
Mass spectrometry of 2,5-diazabicyclo[2.2.2]octane provides information about molecular ionization and fragmentation behavior [6] [7]. The molecular ion peak appears at m/z 112, corresponding to the molecular weight of 112.173 Da [6].
Key mass spectrometric characteristics include:
The fragmentation behavior reflects the stability of the bicyclic framework and the tendency for specific bond cleavage patterns characteristic of diazabicyclo compounds [7] [9].
The boiling point of 2,5-diazabicyclo[2.2.2]octane has been predicted to be 196.3±8.0°C [10] [11]. This value is calculated based on molecular structure and thermodynamic modeling approaches.
For comparison with the isomeric 1,4-diazabicyclo[2.2.2]octane (commonly known as DABCO), which has a melting point of 156-160°C and a boiling point of 174°C [12] [13], the 2,5-isomer shows a slightly higher predicted boiling point, suggesting potentially stronger intermolecular interactions or different packing arrangements [10] [11].
| Thermal Property | 2,5-Diazabicyclo[2.2.2]octane | 1,4-Diazabicyclo[2.2.2]octane (DABCO) |
|---|---|---|
| Melting Point (°C) | Not available | 156-160 [12] [13] |
| Boiling Point (°C) | 196.3±8.0 (predicted) [10] [11] | 174 [12] [13] |
Heat capacity data for 2,5-diazabicyclo[2.2.2]octane has not been extensively reported in the literature. However, studies on related diazabicyclo compounds suggest that these structures exhibit characteristic thermal behavior related to their rigid bicyclic framework [14] [15].
Thermal transition behavior in diazabicyclo systems often involves:
Phase transition studies of 2,5-diazabicyclo[2.2.2]octane have not been specifically reported, but research on structurally related compounds provides insights into expected behavior [14] [16]. Related diazabicyclo compounds exhibit:
These transitions are often characterized by differential scanning calorimetry and dielectric constant measurements, revealing the thermodynamic nature of the phase changes [14].
2,5-Diazabicyclo[2.2.2]octane exhibits good solubility in water, characteristic of basic nitrogen-containing heterocycles [1]. The compound's solubility behavior is influenced by its ability to form hydrogen bonds through the nitrogen atoms in the bicyclic structure.
Solubility characteristics include:
The solubility profile is comparable to that of 1,4-diazabicyclo[2.2.2]octane (DABCO), which shows water solubility of 450 g/L at 25°C [12]. The 2,5-isomer is expected to have similar solubility characteristics due to structural similarities and comparable hydrogen bonding capabilities [1] [12].
The predicted pKa value for 2,5-diazabicyclo[2.2.2]octane is 10.76±0.20 [11], indicating strong basic character. This value represents the acid dissociation constant of the conjugate acid form and reflects the compound's ability to accept protons.
Basicity comparison with related compounds:
| Compound | pKa (conjugate acid) | Basicity Character |
|---|---|---|
| 2,5-Diazabicyclo[2.2.2]octane | 10.76±0.20 (predicted) [11] | Strong base |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 8.8 (first), 3.0 (second) [17] [13] | Strong base and nucleophile |
The higher predicted pKa value for the 2,5-isomer suggests potentially stronger basicity compared to the 1,4-isomer, though experimental verification would be required to confirm this prediction [11].
Protonation behavior of 2,5-diazabicyclo[2.2.2]octane involves the nitrogen atoms serving as proton acceptors [18] [19]. The bicyclic structure constrains the geometry and influences the basicity of the nitrogen centers.
Protonation characteristics include:
The deprotonation process involves the reverse reaction, with the compound acting as a proton acceptor in basic conditions. The stability of the protonated forms depends on the specific chemical environment and counterions present [3] [19].
Comparative basicity analysis reveals distinct differences between 2,5-diazabicyclo[2.2.2]octane and other heterocyclic amines [19] [21] [22]:
Structural comparisons:
Basicity trends in related bicyclic amines show that: